2-(5-Fluoropyridin-2-YL)acetic acid
Overview
Description
2-(5-Fluoropyridin-2-YL)acetic acid, also known as (5-fluoro-2-pyridinyl)acetic acid, is a heterocyclic organic compound . It has a molecular weight of 155.13 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C7H6FNO2 . The InChI code is 1S/C7H6FNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 155.13 . It should be stored in a refrigerator .Scientific Research Applications
Crystallographic and Synthetic Applications
Crystallographic Insights : Studies have revealed the crystal structure of related compounds, demonstrating how hydrogen bonds and weak π–π interactions form three-dimensional networks. This structural knowledge aids in the design of pyridine-based herbicides and pharmaceuticals (Hyunjin Park et al., 2016; F. Chen et al., 2006).
Synthesis of Anticancer Agents : The compound's derivatives have been synthesized and assessed for their anticancer activities, indicating potential in cancer treatment research. These studies involve the synthesis of novel compounds and exploration of their antitumor activities (L. Xue, 2002).
Biomedical Research
Antitumor Activities and Drug Delivery : Research into derivatives of 2-(5-Fluoropyridin-2-YL)acetic acid explores their use in targeted drug delivery systems and antitumor activities. This includes the development of conjugates and prodrugs aimed at enhancing efficacy and reducing toxicity in cancer therapy (K. Udo et al., 2010; M. Mohammed et al., 2017).
Fluorescence Probes and Chemosensors : The compound and its derivatives have been utilized in the development of fluorescence probes and chemosensors. These tools are crucial for detecting and quantifying metal ions, contributing to environmental monitoring and biomedical diagnostics (A. Ajayaghosh et al., 2005).
Material Science and Polymer Research
Polymer-based Therapeutics : The integration of this compound derivatives into polymers for drug delivery systems showcases innovative approaches to sustained-release formulations for cancer therapy. This research not only aims at improving drug bioavailability but also at minimizing adverse effects (Qing Luo et al., 2012).
Chitosan Conjugates for Cancer Therapy : Efforts in synthesizing chitosan-1-acetic acid-5-flurouracil conjugates represent a strategic move towards colon-specific prodrugs, offering a promising avenue for enhanced treatment modalities in colorectal cancer (M. Mohammed et al., 2017).
Safety and Hazards
The safety information for 2-(5-Fluoropyridin-2-YL)acetic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZVAIZIJBXHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717201 | |
Record name | (5-Fluoropyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000515-83-2 | |
Record name | (5-Fluoropyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.